molecular formula C13H17Cl2NO3 B14409063 Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate CAS No. 84970-69-4

Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate

Cat. No.: B14409063
CAS No.: 84970-69-4
M. Wt: 306.18 g/mol
InChI Key: MQZNPTADZQUIJX-UHFFFAOYSA-N
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Description

Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with dichloro and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-propoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichloro and propoxy groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
  • Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
  • Propan-2-yl (3,5-dichloro-4-butoxyphenyl)carbamate

Uniqueness

Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

84970-69-4

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

IUPAC Name

propan-2-yl N-(3,5-dichloro-4-propoxyphenyl)carbamate

InChI

InChI=1S/C13H17Cl2NO3/c1-4-5-18-12-10(14)6-9(7-11(12)15)16-13(17)19-8(2)3/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

MQZNPTADZQUIJX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl

Origin of Product

United States

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